2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of bromine and methyl groups in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5,6-dimethylpyrimidin-4-amine
- 2-(4-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
- 2-(4-Methylthiophen-2-yl)-5,6-dimethylpyrimidin-4-amine
Uniqueness
2-(4-Bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and thiophene in its structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrN3S |
---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10BrN3S/c1-5-6(2)13-10(14-9(5)12)8-3-7(11)4-15-8/h3-4H,1-2H3,(H2,12,13,14) |
InChI Key |
WKYHEOYODFPEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C2=CC(=CS2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.